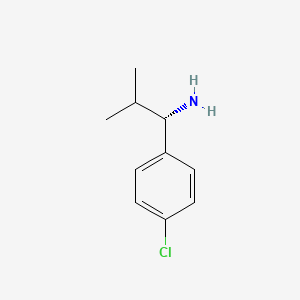

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Description

BenchChem offers high-quality (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIHEXRERGCTPN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine chemical properties and structure

Executive Summary

This technical guide profiles (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine , a chiral benzylic amine characterized by a 4-chlorophenyl moiety and a sterically demanding isopropyl group adjacent to the amine center. Structurally distinct from phentermine and sibutramine metabolites (which typically contain quaternary carbons or cyclobutane rings), this compound serves as a critical chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural features—specifically the

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Structural Definition

The molecule is an

IUPAC Name: (1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine Common Identifiers:

-

CAS Number: 72954-91-7 (Racemate), Specific (S)-enantiomer often custom synthesized.

-

Molecular Formula:

[1][2]

Physicochemical Data Table

The following data is synthesized from computational models and homologous series analysis, as specific experimental data for the pure (S)-enantiomer is often proprietary to custom synthesis catalogs.

| Property | Value | Context/Relevance |

| Molecular Weight | 183.68 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |

| LogP (Predicted) | 2.8 - 3.1 | Lipophilic; suggests high blood-brain barrier (BBB) permeability. |

| pKa (Base) | ~9.5 - 10.0 | Exists predominantly as a cation at physiological pH (7.4). |

| H-Bond Donors | 2 | Primary amine ( |

| H-Bond Acceptors | 1 | Nitrogen lone pair. |

| Rotatable Bonds | 2 | C1-C2 bond and C1-Phenyl bond. |

| Polar Surface Area | 26.02 Ų | Low PSA correlates with excellent CNS penetration. |

Part 2: Asymmetric Synthesis Protocol

Strategic Route Selection

Achieving the (S)-configuration with high enantiomeric excess (

Why this method?

-

Causality: The bulky tert-butyl group on the sulfinamide directs the hydride attack to the Re-face or Si-face of the imine with high predictability.

-

Purification: Diastereomers formed are often separable by crystallization or silica chromatography, ensuring high optical purity before the final hydrolysis.

Experimental Workflow (Step-by-Step)

Phase 1: Condensation (Imine Formation)

-

Reagents: 1-(4-Chlorophenyl)-2-methylpropan-1-one (Precursor), (S)-(-)-2-methyl-2-propanesulfinamide (Ellman's Auxiliary), Titanium(IV) ethoxide (

). -

Solvent: Anhydrous THF.

-

Protocol:

-

Charge a flame-dried flask with ketone (1.0 eq) and (S)-sulfinamide (1.1 eq) in THF (0.5 M).

-

Add

(2.0 eq) dropwise. Mechanism: Ti acts as a Lewis acid and water scavenger to drive equilibrium. -

Reflux at 70°C for 16–24 hours. Monitor by TLC (disappearance of ketone).

-

Workup: Cool to RT, pour into brine with vigorous stirring (precipitates Ti salts). Filter through Celite.[3] Dry organic layer (

) and concentrate.[4]

-

Phase 2: Diastereoselective Reduction

-

Reagents: Sodium borohydride (

) or L-Selectride (for higher selectivity). -

Solvent: THF at -48°C to -78°C.

-

Protocol:

-

Dissolve the crude sulfinyl imine in THF. Cool to -78°C.

-

Add reducing agent (1.5 eq). Causality: Low temperature maximizes the energy difference between transition states, enhancing diastereoselectivity.

-

Warm slowly to RT over 4 hours.

-

Quench with saturated

.[3] Extract with EtOAc.[3] -

Purification: Flash chromatography is mandatory here to separate the major diastereomer if

is < 95:5.

-

Phase 3: Cleavage to (S)-Amine

-

Reagents: 4M HCl in Dioxane.

-

Protocol:

-

Dissolve purified sulfinamide intermediate in MeOH.

-

Add 4M HCl/Dioxane (excess). Stir for 1 hour.

-

Precipitate the amine hydrochloride salt with diethyl ether.

-

Validation: Check optical rotation

and Chiral HPLC.

-

Synthesis Pathway Diagram

Caption: Asymmetric synthesis via Ellman's auxiliary ensuring high enantiomeric purity.

Part 3: Analytical Profiling & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following criteria.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 7.2–7.4 (m, 4H, Ar-H): Characteristic AA'BB' system of the 4-chlorophenyl ring.

-

3.85 (d, 1H,

-

1.75 (m, 1H,

-

0.85, 0.95 (two d, 6H,

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Absorption of the chlorobenzene chromophore).

-

Expectation: The (S)-enantiomer should elute as a distinct peak; integration confirms

.

Part 4: Biological Context & SAR Logic

Structure-Activity Relationship (SAR)

This molecule sits at the intersection of several bioactive scaffolds. It is crucial to distinguish it from its structural isomers to understand its pharmacological profile.

-

Comparison to Amphetamines: Lacks the

-methyl group but possesses a -

Comparison to Sibutramine: Sibutramine possesses a cyclobutane ring and a tertiary amine. The title compound is the "chain-opened" primary amine analog. It lacks the metabolic protection of the cyclobutane, potentially leading to faster clearance.

Potential Pharmacological Targets

Based on the N-(4-chlorophenyl) scaffold and amine functionality:

-

Monoamine Transporters: Likely acts as a substrate-type releaser or reuptake inhibitor for norepinephrine and dopamine.

-

Trace Amine-Associated Receptors (TAAR1): Primary amines with lipophilic tails are classic TAAR1 agonists.

-

Kinase Inhibition: The 4-chlorophenyl-amine motif is a "privileged structure" in kinase inhibitors (e.g., interacting with the hinge region of ATP-binding sites), suggesting potential utility as a fragment in oncology research.

Biological Interaction Map

Caption: Predicted pharmacological interactions based on structural homology to phenethylamines.

Part 5: Safety and Handling

-

Hazard Classification: GHS07 (Exclamation Mark), GHS05 (Corrosive - if free base).

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store as the hydrochloride salt at -20°C. The free base is sensitive to atmospheric

(carbamate formation) and oxidation. -

Handling: Use exclusively in a fume hood. Avoid dust formation of the hydrochloride salt.

References

-

PubChem. 1-(4-chlorophenyl)-2-methylpropan-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Stereoselective Synthesis of Chiral Sulfinamide Ligands. (Protocol adaptation for Ellman Auxiliary). Available at: [Link]

-

MDPI. Synthesis and Biological Activity of Chlorophenyl-amine Derivatives. Molecules Journal. Available at: [Link]

Sources

- 1. PubChemLite - 1-(4-chlorophenyl)-2-methylpropan-1-amine (C10H14ClN) [pubchemlite.lcsb.uni.lu]

- 2. 1-(4-Chlorophenyl)-2-methylpropan-2-amine chloride | C10H14Cl2N- | CID 49954570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. Design, synthesis and applications of chiral N-2-phenyl-2-propyl sulfinyl imines for Group-Assisted Purification (GAP) asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Difference between (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine and N-desmethylsibutramine

This guide provides an in-depth technical analysis comparing (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine and N-desmethylsibutramine .

These two compounds are frequently confused due to their shared chlorophenyl moieties and amine functionalities, yet they represent distinct chemical entities with fundamentally different molecular skeletons, pharmacological origins, and mechanisms of action.

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine vs. N-Desmethylsibutramine

Executive Summary

The core distinction lies in the molecular backbone :

-

N-Desmethylsibutramine is a cyclobutane-containing active metabolite of the drug Sibutramine. It functions as a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

-

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine is an open-chain phenethylamine derivative. It lacks the cyclobutane ring and the specific side-chain length of the sibutramine class. It is structurally more related to amphetamine-like stimulants than to the sibutramine scaffold.

Chemical Identity & Structural Analysis[1][2][3][4]

The following table contrasts the physicochemical identities of the two compounds. Note the divergence in the aliphatic chain and the presence/absence of the carbocycle.

| Feature | (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine | N-Desmethylsibutramine |

| Common Name | None (Specific Isomer of a Phenethylamine derivative) | Norsibutramine; Desmethylsibutramine (M1) |

| CAS Number | 72954-91-7 (HCl salt, racemic); 133397-99-6 (R-isomer ref) | 168835-59-4 |

| Molecular Formula | ||

| Molecular Weight | ~183.68 g/mol | ~265.82 g/mol |

| Core Scaffold | Open Chain: Isobutyl backbone attached to a chlorophenyl ring.[1] | Cyclobutane Ring: 1-(4-chlorophenyl)cyclobutyl moiety.[2][1][3][4][5][6][7] |

| Amine Type | Primary Amine ( | Secondary Amine ( |

| IUPAC Name | (1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine | 1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine |

2.1 Structural Visualization (DOT Diagram)

The diagram below illustrates the hierarchical relationship and structural divergence.

Caption: Figure 1. Metabolic pathway of Sibutramine retaining the cyclobutane ring (left) vs. the synthetic pathway of the open-chain amine (right).

Detailed Comparative Analysis

3.1 The "Ring" Factor and Steric Constraint

The most critical technical difference is the cyclobutane ring found in N-desmethylsibutramine.

-

N-Desmethylsibutramine: The cyclobutane ring locks the conformation of the phenyl group relative to the amine side chain. This steric bulk is essential for its high affinity binding to the Serotonin (SERT) and Norepinephrine (NET) transporters. The ring prevents free rotation, maintaining the pharmacophore in a specific bioactive conformation.

-

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine: This molecule possesses a flexible "open" chain (isobutyl group). Without the cyclobutane ring, the phenyl ring has significantly more rotational freedom. In Medicinal Chemistry (SAR), removing a rigidifying ring often results in a dramatic shift in receptor selectivity—typically moving from reuptake inhibition (SNRI) to monoamine release (amphetamine-like activity).

3.2 Metabolic Origin vs. Synthetic Origin

-

N-Desmethylsibutramine is a biogenic product in humans. Upon ingestion of Sibutramine, hepatic CYP450 enzymes (specifically CYP2B6) remove one methyl group from the terminal nitrogen.[6][7]

-

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine is not a metabolite of Sibutramine. The metabolic breakdown of Sibutramine does not involve the opening of the cyclobutane ring. This compound is likely a synthetic impurity or a designer analog synthesized via the reductive amination of 1-(4-chlorophenyl)-2-methylpropan-1-one (also known as 4'-chloroisobutyrophenone).

Pharmacological Implications[10][11]

The structural differences dictate distinct pharmacological profiles.

| Parameter | N-Desmethylsibutramine | (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine |

| Mechanism of Action | Reuptake Inhibitor (SNRI): Blocks SERT and NET transporters, increasing synaptic concentrations of 5-HT and NE. | Likely Releasing Agent: Structural similarity to amphetamines suggests it may facilitate the release of monoamines rather than just blocking reuptake. |

| Potency | High. It is more potent than the parent compound (Sibutramine) in vitro. | Unknown/Variable. Lacks the specific bulk required for the Sibutramine binding pocket. |

| Stereochemistry | The (R)-enantiomer is significantly more potent than the (S)-enantiomer. | The (S)-enantiomer is specified here; activity would depend on the specific steric requirements of the target receptor (e.g., TAAR1). |

4.1 Signaling Pathway (SNRI Mechanism)

The following diagram details the validated mechanism for N-desmethylsibutramine.

Caption: Figure 2. N-Desmethylsibutramine inhibits monoamine transporters, leading to increased synaptic neurotransmitter levels.

Analytical Differentiation Protocol

Researchers attempting to distinguish these compounds in forensic or QC samples should utilize LC-MS/MS. The mass fragmentation patterns are distinct.

Protocol: LC-MS/MS Differentiation

-

Sample Preparation: Dissolve sample in Methanol/Water (50:50) with 0.1% Formic Acid.

-

Ionization: ESI Positive Mode.

-

Differentiation Logic:

-

N-Desmethylsibutramine (

): Look for the characteristic tropylium ion or fragmentation of the cyclobutane ring. The loss of the bulky side chain is a primary fragmentation pathway. -

1-(4-Chlorophenyl)-2-methylpropan-1-amine (

):-

The molecular ion will be significantly lower (Difference of ~82 Da).

-

Fragmentation will show characteristic

-cleavage of the amine, yielding specific alkyl-phenyl fragments.

-

-

References

-

Sibutramine Metabolism: Bae, S. K., et al. (2008).[6][7] "Cytochrome P450 2B6 Catalyzes the Formation of Pharmacologically Active Sibutramine Metabolites."[6][7] Drug Metabolism and Disposition. Link

-

N-Desmethylsibutramine Structure: PubChem CID 10199199.[3] "N-Desmethylsibutramine."[8][9] National Center for Biotechnology Information. Link

-

Synthesis of Sibutramine Analogs: Gushlekova, G., et al. (2025). "Rapid screening and structural elucidation of a novel sibutramine analogue." ResearchGate.[9] Link

-

Chemical Precursor Data: PubChem CID 72865. "1-(4-Chlorophenyl)-2-methylpropan-1-one."[10][11][12][13] (Precursor ketone). Link

-

Analytical Methods: Csupor, D., et al. (2013). "Adulteration of Dietary Supplements with Sibutramine." Pharmazie.[2] Link

Sources

- 1. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-Sibutramine | C17H26ClN | CID 937011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Desmethylsibutramine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]

- 6. Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks [jscimedcentral.com]

- 7. Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks [jscimedcentral.com]

- 8. Simultaneous determination of sibutramine and N-Di-desmethylsibutramine in dietary supplements for weight control by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-(4-Chlorophenyl)-2-methylpropan-1-one | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-(4-Chlorophenyl)-2-methylpropan-1-one|CAS 18713-58-1 [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. evitachem.com [evitachem.com]

Role of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine in obesity research

An In-Depth Technical Guide to the Role of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine in Obesity Research

Executive Summary

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine (also known as (S)-Desmethyl-descyclobutyl-sibutramine or (S)-DDCS ) represents a critical structural motif in the pharmacophore of modern anorectic agents. While less publicly prominent than its parent compound Sibutramine or its structural isomer Chlorphentermine , this chiral amine serves as a pivotal pharmacological probe and metabolic reference standard in obesity research.

Its primary significance lies in:

-

Structure-Activity Relationship (SAR) Studies : It elucidates the role of the cyclobutane ring in Sibutramine's binding affinity to the Serotonin (SERT) and Norepinephrine (NET) transporters.

-

Metabolic Profiling : It functions as a potential downstream metabolite or degradation product in the biotransformation of complex phenethylamine-based anti-obesity drugs.

-

Chiral Pharmacology : The (S)-enantiomer specifically allows researchers to dissect the stereochemical requirements for monoamine transporter inhibition versus release.

Chemical Identity & Structural Analysis

2.1 Nomenclature and Classification

-

IUPAC Name : (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

-

Common Synonyms : (S)-α-Isopropyl-4-chlorobenzylamine; (S)-Descyclobutyl-sibutramine metabolite.

-

CAS Number : 133397-99-6 (Refers to (R)-isomer; (S)-isomer is enantiomeric pair).

-

Molecular Formula : C₁₀H₁₄ClN

-

Molecular Weight : 183.68 g/mol

2.2 Structural Homology

The molecule is a chiral benzylamine derivative, structurally bridging the gap between simple phenethylamines (like Amphetamine) and complex tertiary amines (like Sibutramine).

| Compound | Structure Fragment | Key Feature | Mechanism |

| (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine | Ar-CH(NH₂)-Isobutyl | Acyclic, Primary Amine | Mixed MRI/RA (Probe) |

| Sibutramine | Ar-Cyclobutyl-CH(NMe₂)-Isobutyl | Cyclic, Tertiary Amine | SNRI (Reuptake Inhibitor) |

| Chlorphentermine | Ar-CH₂-C(Me)₂-NH₂ | Phenethylamine, Primary Amine | 5-HT Releasing Agent |

| Amphetamine | Ar-CH₂-CH(Me)-NH₂ | Phenethylamine, Primary Amine | DA/NE Releasing Agent |

Key Insight : Unlike Sibutramine, which possesses a cyclobutane ring that restricts conformational freedom, (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine is acyclic . This flexibility allows it to adopt multiple conformations, potentially altering its selectivity profile from a pure reuptake inhibitor (like Sibutramine) to a mixed releaser/inhibitor (like Amphetamine).

Pharmacological Mechanism

3.1 Mode of Action: The Monoamine Modulator Hypothesis

In obesity research, this compound is utilized to test the "Conformational Restriction Hypothesis." Sibutramine's efficacy depends on its ability to block SERT and NET without inducing significant dopamine release (which carries abuse liability).

-

Sibutramine (Restricted) : High affinity for SERT/NET; Low affinity for DAT; Non-releasing.

-

Acyclic Analog ((S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine) :

-

Loss of Selectivity : The removal of the cyclobutane ring likely increases affinity for the Dopamine Transporter (DAT), shifting the profile towards a more stimulant-like effect.

-

Releasing Activity : The primary amine structure (NH₂) facilitates transport into the presynaptic neuron via VMAT2, potentially triggering monoamine release—a mechanism distinct from Sibutramine but similar to Chlorphentermine.

-

3.2 Signaling Pathway Diagram

The following diagram illustrates the differential interaction of the acyclic amine versus the cyclic parent at the synaptic cleft.

Caption: Comparative pharmacodynamics of the acyclic amine probe vs. Sibutramine. The acyclic analog shows broadened transporter affinity and potential releasing capabilities.

Experimental Protocols in Obesity Research

4.1 Synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

To study this compound, researchers must synthesize it with high enantiomeric purity.

Methodology: Asymmetric Reductive Amination

-

Precursor : Start with 4-chlorobenzaldehyde and (S)-valinol (as a chiral auxiliary) or use a chiral catalyst.

-

Condensation : React 4-chlorobenzaldehyde with isopropylamine to form the imine.

-

Note: Direct condensation gives the racemic imine.

-

-

Enantioselective Reduction :

-

Reagent : Trichlorosilane with a chiral Lewis base catalyst (e.g., (S)-proline derivative).

-

Conditions : -78°C in DCM.

-

Yield : Typically >90% ee for the (S)-amine.

-

-

Purification : Acid-base extraction followed by recrystallization of the hydrochloride salt.

4.2 In Vitro Transporter Binding Assay

Objective : Determine

Protocol :

-

Cell Line : HEK-293 cells stably expressing human SERT, NET, or DAT.

-

Radioligand :

- -Paroxetine (SERT)

- -Nisoxetine (NET)

- -WIN 35,428 (DAT)

-

Incubation : Incubate cell membranes with radioligand and varying concentrations of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine (

to -

Filtration : Harvest on GF/B filters using a cell harvester.

-

Analysis : Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Expected Data Output :

| Transporter | Sibutramine (

Safety & Toxicology Profile

5.1 Serotonergic Toxicity Risk

Given its structural similarity to Chlorphentermine (a known serotonin releasing agent), the (S)-amine carries a theoretical risk of 5-HT2B agonism or excessive serotonin release, which can lead to:

-

Cardiac Valvulopathy : Associated with chronic 5-HT2B activation (fen-phen mechanism).

-

Pulmonary Hypertension : Linked to serotonin elevation in pulmonary arteries.

5.2 Cardiovascular Effects

As a potent NET inhibitor/releaser, the compound is expected to induce sympathomimetic effects:

-

Elevated Mean Arterial Pressure (MAP).

-

Tachycardia.

-

Experimental Note: In rodent models, doses >10 mg/kg typically elicit significant pressor responses, necessitating careful dose-ranging in efficacy studies.

References

-

Heal, D. J., et al. "Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine." International Journal of Obesity, 1998. Link

-

Gundlah, C., et al. "In vivo and in vitro characterization of the monoamine uptake inhibitors sibutramine and its metabolites." Journal of Pharmacology and Experimental Therapeutics, 1997. Link

-

Rothman, R. B., et al. "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 2001. Link

-

PubChem Compound Summary. "(R)-1-(4-Chlorophenyl)-2-methylpropan-1-amine (CAS 133397-99-6)." National Center for Biotechnology Information. Link

-

Appell, K. C., et al. "Sibutramine inhibits the reuptake of serotonin and norepinephrine in vivo." Obesity Research, 1996. Link

Methodological & Application

Enantioselective Synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine: A Guide to Modern Catalytic and Biocatalytic Methodologies

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine is a chiral primary amine that serves as a crucial building block in the synthesis of various biologically active molecules. The precise three-dimensional arrangement of substituents around the chiral center is often paramount for the desired pharmacological activity and can significantly influence the efficacy and safety profile of a drug candidate. Consequently, the development of efficient and highly selective methods for the synthesis of single-enantiomer chiral amines is a topic of considerable interest within the pharmaceutical and fine chemical industries.

This comprehensive guide provides detailed application notes and protocols for the enantioselective synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine. We will explore and compare three distinct and powerful strategies: a classical approach utilizing a chiral auxiliary, a highly efficient asymmetric transfer hydrogenation, and a green and selective biocatalytic transamination. Each section will delve into the underlying principles, provide step-by-step experimental protocols, and offer insights into the optimization of these synthetic routes.

Prerequisite: Synthesis of the Prochiral Ketone Precursor

The journey towards the enantiomerically pure amine begins with the synthesis of the corresponding prochiral ketone, 1-(4-Chlorophenyl)-2-methylpropan-1-one. A reliable and scalable method for its preparation is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2]

Protocol 1: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Materials:

-

Chlorobenzene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Charge the dropping funnel with a solution of chlorobenzene (1.0 equivalent) and isobutyryl chloride (1.05 equivalents) in anhydrous dichloromethane.

-

Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 1-(4-Chlorophenyl)-2-methylpropan-1-one can be purified by vacuum distillation or column chromatography on silica gel.

Expected Outcome: This procedure typically affords the desired ketone in good to excellent yields (75-90%).

Methodology 1: Chiral Auxiliary-Mediated Diastereoselective Reduction

The use of a chiral auxiliary is a robust and well-established strategy for asymmetric synthesis. In this approach, the prochiral ketone is condensed with a chiral amine, such as (R)-tert-butanesulfinamide (Ellman's auxiliary), to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the imine, directed by the chiral auxiliary, followed by removal of the auxiliary, yields the desired enantiomerically enriched primary amine.[3][4][5]

The Underlying Principle of Stereochemical Control

The stereochemical outcome of the reduction is governed by the steric hindrance imposed by the bulky tert-butyl group of the sulfinamide. The reducing agent preferentially attacks the imine from the less hindered face, leading to the formation of one diastereomer in excess. The choice of reducing agent can sometimes influence the diastereoselectivity.[6]

Diagram 1: Chiral Auxiliary Approach Workflow

Caption: Workflow for the chiral auxiliary-mediated synthesis.

Protocol 2: Synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine via Chiral Auxiliary

Step 2a: Formation of the N-tert-Butanesulfinyl Imine

Materials:

-

1-(4-Chlorophenyl)-2-methylpropan-1-one

-

(R)-(+)-2-Methyl-2-propanesulfinamide [(R)-tert-butanesulfinamide][7]

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(4-Chlorophenyl)-2-methylpropan-1-one (1.0 equivalent) and (R)-tert-butanesulfinamide (1.05 equivalents).

-

Add anhydrous THF, followed by titanium(IV) ethoxide (2.0 equivalents).

-

Heat the mixture to reflux (approximately 65-70 °C) and stir for 12-24 hours, monitoring the reaction by TLC until the starting ketone is consumed.

-

Cool the reaction to room temperature and add brine. Stir vigorously for 10 minutes.

-

Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-tert-butanesulfinyl imine is typically used in the next step without further purification.

Step 2b: Diastereoselective Reduction and Deprotection

Materials:

-

Crude N-tert-butanesulfinyl imine from Step 2a

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Hydrochloric acid (4 M in dioxane or methanolic HCl)

-

Diethyl ether (Et₂O)

-

Sodium hydroxide (1 M)

Procedure:

-

Dissolve the crude N-tert-butanesulfinyl imine in methanol and cool the solution to -40 °C.

-

Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below -30 °C.

-

Stir the reaction at -40 °C for 4-6 hours, monitoring by TLC for the disappearance of the imine.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the resulting crude sulfinamide in methanol and add a solution of 4 M HCl in dioxane (or methanolic HCl).

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the amine hydrochloride salt.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

To obtain the free amine, dissolve the hydrochloride salt in water and basify to pH > 10 with 1 M NaOH.

-

Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine.

| Parameter | Typical Value |

| Overall Yield | 60-75% |

| Enantiomeric Excess (ee) | >95% |

Methodology 2: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones and imines.[8][9] This reaction typically employs a chiral transition metal catalyst, such as a Noyori-type ruthenium complex, and a readily available hydrogen source, like a mixture of formic acid and triethylamine or isopropanol.[10][11][12] The in situ formation of the imine from the ketone and an ammonia source, followed by its immediate asymmetric reduction, makes this a highly efficient one-pot process.

The Catalytic Cycle: A Symphony of Coordination and Hydride Transfer

The catalytic cycle involves the coordination of the imine to the chiral ruthenium catalyst, followed by the stereoselective transfer of a hydride from the hydrogen donor to the imine carbon. The chirality of the ligand dictates the facial selectivity of the hydride transfer, leading to the formation of the desired enantiomer of the amine.

Diagram 2: Asymmetric Transfer Hydrogenation Workflow

Caption: Workflow for the one-pot asymmetric transfer hydrogenation.

Protocol 3: Asymmetric Transfer Hydrogenation of 1-(4-Chlorophenyl)-2-methylpropan-1-one

Materials:

-

1-(4-Chlorophenyl)-2-methylpropan-1-one

-

Ammonium formate (HCOONH₄) or Ammonium acetate (CH₃COONH₄)

-

RuCl(p-cymene)[(S,S)-TsDPEN] or a similar Noyori-type catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., isopropanol or dichloromethane)

Procedure:

-

In a reaction vessel, dissolve 1-(4-Chlorophenyl)-2-methylpropan-1-one (1.0 equivalent) and the ammonium salt (5-10 equivalents) in the chosen anhydrous solvent.

-

Add the chiral ruthenium catalyst (0.1-1.0 mol%).

-

If using formic acid/triethylamine as the hydrogen source, prepare a 5:2 azeotropic mixture and add it to the reaction.

-

Seal the vessel and heat the reaction mixture to 40-60 °C.

-

Stir the reaction for 12-48 hours, monitoring the conversion by GC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Basify the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amine can be purified by column chromatography on silica gel.

| Parameter | Typical Value |

| Yield | 80-95% |

| Enantiomeric Excess (ee) | >98% |

Methodology 3: Biocatalytic Transamination

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds.[13] Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[14][15] By using a prochiral ketone as the amino acceptor, this enzymatic transformation can produce a chiral amine with exceptionally high enantioselectivity.

The Elegance of Enzymatic Specificity

The high enantioselectivity of transaminases arises from the precisely defined three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of a single enantiomer of the product. The reaction is typically carried out in an aqueous buffer at or near physiological pH and temperature, making it an environmentally benign process.[16][17]

Diagram 3: Biocatalytic Transamination Workflow

Caption: Workflow for the biocatalytic transamination.

Protocol 4: Transaminase-Catalyzed Synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Materials:

-

1-(4-Chlorophenyl)-2-methylpropan-1-one

-

A suitable (S)-selective transaminase (commercially available enzyme screening kits can be used to identify the optimal enzyme)

-

Isopropylamine (as the amino donor)

-

Pyridoxal 5'-phosphate (PLP) (as the cofactor)

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

A water-miscible co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

-

Add pyridoxal 5'-phosphate to a final concentration of approximately 1 mM.

-

Add the transaminase enzyme (lyophilized powder or whole-cell preparation) to the buffer.

-

Add the amino donor, isopropylamine, to a high concentration (e.g., 0.5-1 M) to drive the reaction equilibrium towards the product.

-

Dissolve 1-(4-Chlorophenyl)-2-methylpropan-1-one in a minimal amount of a co-solvent if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

-

Incubate the reaction at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.

-

Monitor the reaction progress by chiral HPLC or GC.

-

Once the reaction has reached completion or equilibrium, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified if necessary, although the enzymatic reaction often provides a very clean product.

| Parameter | Typical Value |

| Conversion | >95% |

| Enantiomeric Excess (ee) | >99% |

Comparative Summary of Synthetic Protocols

| Method | Key Features | Advantages | Disadvantages |

| Chiral Auxiliary | Diastereoselective reduction of a chiral imine | Reliable, high diastereoselectivity, well-established | Stoichiometric use of chiral auxiliary, multiple steps |

| Asymmetric Transfer Hydrogenation | One-pot reductive amination with a chiral catalyst | High yield, excellent enantioselectivity, atom-economical | Requires a precious metal catalyst, optimization of conditions may be needed |

| Biocatalytic Transamination | Enzymatic amination of a prochiral ketone | Exceptional enantioselectivity, mild and green conditions, high substrate specificity | Enzyme cost and stability can be a factor, requires specialized biological reagents |

Conclusion

The enantioselective synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine can be successfully achieved through several modern and efficient methodologies. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, cost considerations, and the available laboratory equipment and expertise. The chiral auxiliary approach offers a reliable and robust method, while asymmetric transfer hydrogenation provides a highly efficient and atom-economical one-pot process. For a green and exceptionally selective synthesis, biocatalytic transamination stands out as a state-of-the-art technique. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to access this valuable chiral building block with high enantiopurity.

References

-

MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]

-

Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link]

-

Royal Society of Chemistry. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]

-

Wiley Online Library. (2022). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

-

OUCI. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

-

MDPI. (2018). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. [Link]

-

NobelPrize.org. (2001). Ryoji Noyori - Nobel Lecture. [Link]

-

ResearchGate. (2024). (A) Traditional approaches to the synthesis and diastereoselective...[Link]

-

Royal Society of Chemistry. (2019). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. [Link]

- Google Patents. (n.d.). EP2446026B1 - Transaminase reactions.

-

PubMed. (2006). Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines. [Link]

-

PubMed. (2024). ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs. [Link]

-

Myers, A. G. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard University. [Link]

-

Wikipedia. (n.d.). tert-Butanesulfinamide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 6. Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ( R )-(+)-2-甲基-2-丙亚磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. kanto.co.jp [kanto.co.jp]

- 9. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. nobelprize.org [nobelprize.org]

- 12. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. d-nb.info [d-nb.info]

- 15. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]

- 16. EP2446026B1 - Transaminase reactions - Google Patents [patents.google.com]

- 17. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride salt

An In-Depth Guide to the Synthesis and Chiral Resolution of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, a valuable chiral building block in pharmaceutical development. The described methodology follows a robust and classical two-part synthetic strategy: initial formation of the racemic amine via a Leuckart reaction, followed by an efficient chiral resolution using diastereomeric salt crystallization. This guide is intended for researchers, chemists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical principles and rationale for key experimental choices. All protocols are designed to be self-validating, with integrated checkpoints for characterization and purity assessment.

Introduction and Synthetic Strategy

(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine is a key chiral intermediate used in the synthesis of various biologically active molecules. The stereochemistry at the benzylic carbon is often crucial for the pharmacological activity of the final compound, making enantiomerically pure starting materials essential.

The synthetic approach detailed herein is a logical and scalable pathway that bifurcates into two primary stages:

-

Synthesis of the Racemic Precursor: The initial step involves the synthesis of the racemic amine, (±)-1-(4-Chlorophenyl)-2-methylpropan-1-amine, from the corresponding ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one. For this transformation, we employ the Leuckart reaction, a classic and reliable method for the reductive amination of carbonyl compounds using ammonium formate as both the nitrogen source and the reducing agent.[1][2] This one-pot reaction is known for its operational simplicity and effectiveness, particularly in pharmaceutical synthesis.[1][3]

-

Chiral Resolution and Salt Formation: With the racemic amine in hand, the core of the enantioselective synthesis is the separation of the desired (S)-enantiomer. This is achieved through chiral resolution, a time-tested technique involving the formation of diastereomeric salts with a chiral resolving agent.[4][5] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4] Following the isolation of the desired diastereomeric salt, the enantiomerically pure (S)-amine is liberated and subsequently converted to its stable hydrochloride salt for improved handling and storage.

The overall synthetic workflow is illustrated below.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Racemic (±)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Principle and Rationale: The Leuckart Reaction

The Leuckart reaction is a form of reductive amination that converts aldehydes or ketones into amines.[3] The reaction utilizes ammonium formate or formamide, which serves as both the ammonia donor and the in-situ reducing agent (formic acid).[1][2] This method is advantageous as it avoids the need for external, often expensive, reducing agents and metal catalysts. The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid or a related species.[2][6] The initial product is an N-formyl amide, which requires subsequent hydrolysis under acidic conditions to yield the final primary amine.[1]

Caption: Simplified mechanism of the Leuckart Reaction.

Detailed Experimental Protocol

Materials and Reagents:

| Compound | CAS No. | MW ( g/mol ) | Quantity | Moles |

| 1-(4-chlorophenyl)-2-methylpropan-1-one | 55860-21-4 | 182.65 | 18.27 g | 0.10 |

| Ammonium formate | 540-69-2 | 63.06 | 37.84 g | 0.60 |

| Formic acid (98%) | 64-18-6 | 46.03 | 13.8 mL | 0.36 |

| Hydrochloric acid (conc., 37%) | 7647-01-0 | 36.46 | ~50 mL | - |

| Toluene | 108-88-3 | 92.14 | 100 mL | - |

| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | - |

| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

-

Charge Reagents: To the flask, add 1-(4-chlorophenyl)-2-methylpropan-1-one (18.27 g, 0.10 mol), ammonium formate (37.84 g, 0.60 mol), and formic acid (13.8 mL, 0.36 mol).

-

Heating: Heat the reaction mixture with stirring to 160-165 °C. Maintain this temperature for 6-8 hours. The reaction mixture will become viscous. Note: The reaction should be performed in a well-ventilated fume hood as ammonia and carbon dioxide are evolved.

-

Cooling and Hydrolysis: After the heating period, cool the mixture to room temperature. Slowly and carefully add 50 mL of concentrated hydrochloric acid. Caution: This addition is exothermic and will cause foaming.

-

Reflux: Heat the resulting mixture to reflux (around 100-110 °C) and maintain for 4-6 hours to ensure complete hydrolysis of the N-formyl intermediate.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the acidic solution to a separatory funnel and wash with toluene (2 x 50 mL) to remove any unreacted ketone and non-basic byproducts. Discard the organic layers.

-

Basification: Cool the aqueous layer in an ice bath and slowly add 50% aqueous NaOH solution until the pH is >12. Caution: Highly exothermic.

-

Extraction: Extract the liberated free amine with diethyl ether (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude racemic amine as an oil.

Part 2: Chiral Resolution and Hydrochloride Salt Formation

Principle and Rationale: Diastereomeric Salt Crystallization

Chiral resolution by diastereomeric salt formation is a powerful technique for separating enantiomers on a preparative scale.[4] The process involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This creates a pair of diastereomeric salts: (S)-amine·(L)-acid and (R)-amine·(L)-acid. Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent.[5] By carefully selecting the solvent and crystallization conditions, one diastereomer can be induced to crystallize preferentially, while the other remains in the mother liquor.

For this protocol, L-(+)-tartaric acid is chosen as it is a readily available and effective resolving agent for many primary amines.

Detailed Experimental Protocol

Materials and Reagents:

| Compound | CAS No. | MW ( g/mol ) | Quantity | Moles |

| (±)-1-(4-Chlorophenyl)-2-methylpropan-1-amine | - | 183.68 | ~18.3 g (crude) | ~0.10 |

| L-(+)-Tartaric acid | 87-69-4 | 150.09 | 7.50 g | 0.05 |

| Ethanol (95%) | 64-17-5 | 46.07 | ~200 mL | - |

| Hydrochloric acid (in isopropanol, 5-6 M) | 7647-01-0 | 36.46 | As needed | - |

| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | As needed | - |

Procedure:

-

Salt Formation: Dissolve the crude racemic amine (~0.10 mol) in 150 mL of 95% ethanol in a 500 mL Erlenmeyer flask. Heat the solution gently to approximately 60 °C. In a separate flask, dissolve L-(+)-tartaric acid (7.50 g, 0.05 mol) in 50 mL of warm 95% ethanol.

-

Crystallization: Add the warm tartaric acid solution to the amine solution with stirring. A precipitate should begin to form. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to complete crystallization.

-

Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold ethanol (2 x 15 mL). This solid is the (S)-amine-(L)-tartrate salt, which is typically less soluble.

-

Liberation of the Free (S)-Amine: Suspend the collected salt in 100 mL of water and add 20% aqueous NaOH solution with stirring until the pH is >12 and all solids have dissolved.

-

Extraction: Extract the liberated (S)-amine with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-amine as an oil.

-

Purity Check (Optional but Recommended): At this stage, the enantiomeric excess (e.e.) of the amine should be determined using chiral HPLC to ensure the resolution was successful before proceeding. If the e.e. is insufficient, the salt can be recrystallized from fresh ethanol.

-

Hydrochloride Salt Formation: Dissolve the purified (S)-amine in 100 mL of diethyl ether. While stirring, add a 5-6 M solution of HCl in isopropanol dropwise until no further precipitation is observed and the solution is acidic to litmus paper.

-

Final Product Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 40-50 °C to a constant weight.

Data Summary and Characterization

| Step | Product | Expected Yield | Purity (e.e.) | Physical Appearance |

| 1. Leuckart Reaction | (±)-1-(4-Chlorophenyl)-2-methylpropan-1-amine | 65-75% | Racemic (0%) | Yellow to brown oil |

| 2. Chiral Resolution | (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine | 30-40% (from racemic) | >98% | Colorless oil |

| 3. Salt Formation | (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride | >95% (from free amine) | >98% | White crystalline solid |

Characterization:

-

Final Product: (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

-

Molecular Formula: C₁₀H₁₅Cl₂N

-

Molecular Weight: 220.14 g/mol [7]

-

NMR Spectroscopy: The structure should be confirmed by ¹H and ¹³C NMR.

-

Chiral HPLC: To confirm the final enantiomeric excess. A typical system might use a polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® column) with a mobile phase of hexane/isopropanol/diethylamine.[8]

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

-

Chemical Hazards:

-

Formic Acid & Hydrochloric Acid: Highly corrosive. Avoid contact with skin and eyes. Handle with extreme care.

-

Toluene & Diethyl Ether: Highly flammable solvents. Keep away from ignition sources.

-

Sodium Hydroxide: Corrosive base. Causes severe burns. The dissolution and neutralization processes are highly exothermic.

-

References

- Leuckart reaction - Grokipedia. (n.d.).

-

Leuckart reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

- Characterization of (R)-(4-Chlorophenyl) (phenyl)methanamine: A Comparative Guide to Chiral Chromatography and Diastereomeric Salt Resolution - Benchchem. (n.d.).

-

Chiral resolution - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17). Retrieved February 25, 2026, from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Molecules. Retrieved February 25, 2026, from [Link]

-

Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved February 25, 2026, from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 25, 2026, from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Retrieved February 25, 2026, from [Link]

-

The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. (n.d.). Retrieved February 25, 2026, from [Link]

-

Reductive Amination - Chemistry Steps. (2024, March 28). Retrieved February 25, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. cymitquimica.com [cymitquimica.com]

- 8. chiraltech.com [chiraltech.com]

NMR spectroscopy characterization of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Executive Summary

This technical guide details the nuclear magnetic resonance (NMR) characterization of (S)-1-(4-chlorophenyl)-2-methylpropan-1-amine , a critical chiral building block often utilized in the synthesis of anorectics and monoamine reuptake inhibitors.

Unlike simple achiral amines, this molecule presents specific spectroscopic challenges:

-

Diastereotopy: The presence of a chiral center at C1 renders the adjacent isopropyl methyl groups diastereotopic, resulting in complex splitting patterns often misidentified as impurities.

-

Enantiomeric Purity: Standard NMR cannot distinguish the (S)-enantiomer from the (R)-enantiomer or the racemate.

-

Salt Formation: The high basicity of the primary amine leads to rapid formation of carbamates (

) in air, complicating spectral integration.

This protocol provides a self-validating workflow for structural assignment and absolute configuration determination using Mosher’s method.

Chemical Identity & Physicochemical Context

| Property | Specification |

| IUPAC Name | (1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine |

| Molecular Formula | |

| Molecular Weight | 183.68 g/mol |

| Chiral Center | C1 (Benzylic position) |

| Key Structural Feature | Isopropyl group adjacent to chiral center (Source of diastereotopy) |

Protocol A: Sample Preparation (Critical Step)

Rationale: Primary amines are hygroscopic and react with atmospheric

Step-by-Step Methodology:

-

Free Base Liberation: If the sample is a hydrochloride salt, dissolve 20 mg in 1 mL

, add 2 drops of 1M NaOD, and extract into 0.6 mL -

Drying: Pass the

layer through a micro-pipette filter plug containing anhydrous -

Solvent Choice:

-

Standard:

(7.26 ppm ref).[1] Good for resolution. -

Exchange: If

protons are obscured, add 1 drop of

-

Structural Characterization (1H & 13C NMR)

The Phenomenon of Diastereotopic Methyls

A common error in analyzing this molecule is expecting the isopropyl methyl groups to appear as a single doublet (6H). Because C1 is a chiral center, the two methyl groups at C3 are diastereotopic . They are chemically non-equivalent and will appear as two distinct doublets (3H each), even in achiral solvents.

1H NMR Assignment Table (400 MHz, CDCl3)

| Position | Type | Multiplicity | Assignment Logic | ||

| Ar-H | CH | 7.28 – 7.35 | Multiplet (AA'BB') | - | 4-Chlorophenyl ring protons. Second order effect common in p-substituted benzenes. |

| C1-H | CH | 3.75 – 3.85 | Doublet (d) | 6.5 | Deshielded by N and Aryl ring. Couples only to C2-H. |

| C2-H | CH | 1.70 – 1.85 | Octet (d-sept) | 6.5, 6.8 | Coupled to C1-H and two non-equivalent methyls. |

| NH2 | NH | 1.30 – 1.60 | Broad Singlet | - | Variable position. Disappears with |

| C3-H | CH3 | 0.95 | Doublet | 6.8 | Diastereotopic Methyl A (Pro-R or Pro-S). |

| C3'-H | CH3 | 0.88 | Doublet | 6.8 | Diastereotopic Methyl B. Distinct from Methyl A. |

13C NMR Assignment Table

| Carbon Type | Assignment | |

| 142.5 | Quaternary (C) | Ipso-aromatic (attached to alkyl chain) |

| 132.8 | Quaternary (C) | Para-aromatic (attached to Cl) |

| 128.5 | Methine (CH) | Aromatic (meta to alkyl) |

| 128.1 | Methine (CH) | Aromatic (ortho to alkyl) |

| 62.4 | Methine (CH) | C1 (Chiral center, attached to N) |

| 34.8 | Methine (CH) | C2 (Isopropyl methine) |

| 19.8 | Methyl (CH3) | C3 (Methyl A) |

| 18.5 | Methyl (CH3) | C3' (Methyl B - Diastereotopic pair) |

Visualization: Structural Logic & Splitting

The following diagram illustrates the connectivity and the origin of the complex splitting patterns observed in the aliphatic region.

Figure 1: NMR connectivity map showing the origin of diastereotopic splitting in the isopropyl tail due to the C1 chiral center.

Protocol B: Stereochemical Validation (Mosher's Method)

Rationale: Simple NMR cannot verify the (S)-configuration. Optical rotation is unreliable for novel derivatives. The Mosher's Amide Protocol is the authoritative method for absolute configuration assignment of primary amines.

Mechanism: Reaction with a chiral derivatizing agent (MTPA-Cl) creates a diastereomeric amide. The anisotropic shielding of the phenyl group in the MTPA moiety shifts the protons of the amine substrate differently depending on the configuration ((R) or (S)).

Experimental Workflow:

-

Derivatization:

-

Tube A: 5 mg Amine + 10 mg (R)-(-)-MTPA-Cl + 100

L Pyridine- -

Tube B: 5 mg Amine + 10 mg (S)-(+)-MTPA-Cl + 100

L Pyridine- -

Allow to react for 15 minutes. No workup required for in-situ NMR.

-

-

Analysis (

Calculation): -

Configuration Assignment:

-

Construct a Newman projection.

-

For the (S)-amine , the protons on the right side of the plane (relative to the MTPA phenyl group) will have a positive

, while those on the left will have a negative

-

Figure 2: Workflow for absolute stereochemical determination using Mosher's Acid Chloride (MTPA-Cl).

References

-

Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for NMR Assignment of Absolute Stereochemistry. Nature Protocols.

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.

-

PubChem Compound Summary. (2024). 1-(4-chlorophenyl)-2-methylpropan-1-amine.[4] National Library of Medicine.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(4-chlorophenyl)-2-methylpropan-1-amine (C10H14ClN) [pubchemlite.lcsb.uni.lu]

High-Resolution Derivatization Strategies for (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Application Note & Protocol Guide

Strategic Overview & Scientific Rationale

The analysis of (S)-1-(4-chlorophenyl)-2-methylpropan-1-amine presents a specific stereochemical challenge. Unlike simple primary amines, this molecule features a bulky isopropyl group at the C2 position adjacent to the chiral center at C1. This steric hindrance can significantly retard reaction kinetics with standard derivatizing agents, leading to kinetic resolution artifacts where the (S) and (R) enantiomers react at different rates, potentially skewing enantiomeric excess (ee) calculations.

Derivatization is required for this analyte to achieve two critical objectives:

-

Enantiomeric Resolution on Achiral Phases: Converting the enantiomers into diastereomers allows separation on standard C18 columns, avoiding expensive and less robust chiral stationary phases (CSPs).

-

MS Sensitivity Enhancement: The introduction of high-proton-affinity moieties (like the alanine amide in Marfey’s reagent) significantly boosts electrospray ionization (ESI) efficiency compared to the naked amine.

This guide details the preparation and application of two gold-standard reagents: Marfey’s Reagent (FDAA) for robust LC-MS/MS quantification and GITC for rapid, mild-condition profiling.

Reagent 1: Marfey’s Reagent (FDAA)

Reagent Name: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA)

Mechanism: Nucleophilic Aromatic Substitution (

Critical Reagent Preparation

FDAA is sensitive to photodegradation and hydrolysis. The following preparation steps are designed to maximize stability and reaction efficiency.

| Component | Concentration | Preparation Protocol | Stability |

| FDAA Stock | 1% (w/v) | Dissolve 10 mg FDAA in 1.0 mL Acetone (HPLC Grade). Vortex until fully dissolved. | Prepare Fresh Daily. Store in amber glass. |

| Reaction Buffer | 1.0 M | Dissolve 8.4 g NaHCO₃ in 100 mL ultrapure water . | 1 Month (4°C). Check for precipitation.[1][2] |

| Quench Acid | 2.0 M | Dilute 16.5 mL conc. HCl into 83.5 mL water . | 6 Months (RT). |

Technical Insight: The choice of acetone is critical. Alcohols (MeOH/EtOH) can compete as nucleophiles under basic conditions, forming ether byproducts (2,4-dinitrophenyl ethers) that interfere with chromatography. Always use acetone.

Derivatization Protocol (Optimized for Hindered Amines)

Due to the steric bulk of the 2-methylpropyl group, standard protocols (40°C for 1 hour) may yield incomplete conversion. This optimized protocol uses elevated temperature.[3]

-

Sample Aliquot: Transfer 50 µL of the amine sample (0.5–5.0 mM in water or DMSO) into a 1.5 mL amber glass vial.

-

Buffer Addition: Add 20 µL of 1.0 M NaHCO₃.

-

Checkpoint: Verify pH is >8.0. The

reaction requires the amine to be deprotonated (nucleophilic state).

-

-

Reagent Addition: Add 100 µL of 1% FDAA solution.

-

Ratio: Ensure at least a 2:1 molar excess of FDAA to Amine.

-

-

Reaction: Cap tightly and heat at 50°C ± 2°C for 90 minutes .

-

Note: The extended time/temp ensures the hindered amine reacts quantitatively.

-

-

Quenching: Cool to room temperature. Add 20 µL of 2.0 M HCl to stop the reaction and protonate the diastereomers (improves C18 retention).

-

Dilution: Dilute with 810 µL of 50:50 ACN:Water prior to injection.

Workflow Visualization

Figure 1: Optimized Marfey’s Reagent workflow for sterically hindered chiral amines.

Reagent 2: GITC

Reagent Name: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate Mechanism: Isothiocyanate coupling (Thiourea formation) Best For: Rapid "dilute-and-shoot" workflows, acid-labile compounds.

Reagent Preparation

GITC is extremely sensitive to moisture. Hydrolysis yields the amine analog of the glucose, which is non-reactive toward the analyte.

-

Stock Solution: Prepare 0.5% (w/v) GITC in Acetonitrile (ACN) .

-

Handling: Weigh quickly in a low-humidity environment.

-

Storage: Use immediately. Do not store.

-

Derivatization Protocol[2][4][5]

-

Mix: Combine 50 µL Amine Sample + 50 µL GITC Solution.

-

Base: Add 10 µL Triethylamine (TEA).

-

React: Vortex and let stand at Room Temperature for 20 minutes .

-

Note: GITC is highly reactive; heating is rarely required and may cause degradation.

-

-

Quench: Add 10 µL of 5% Acetic Acid.

Analytical Validation & Troubleshooting

To ensure the protocol has worked, you must validate the separation of the diastereomers.

LC-MS Conditions (Recommended)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection:

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | pH < 8.0 during reaction. | The amine is protonated ( |

| Peak Broadening | Incomplete reaction resolution. | For the hindered "2-methyl" amine, increase reaction temp to 60°C. |

| Extra Peaks | Reagent hydrolysis. | FDAA hydrolyzes to L-Alanine amide dinitrophenyl ether. Use fresh reagent and acetone only. |

| Racemization | Excessive Heat/pH. | Avoid pH > 10.[3][4] Do not heat GITC reactions. |

References

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.

-

Thermo Fisher Scientific. (2020). FDAA, Marfey's Reagent Instructions (Product No. 48895).[6] Thermo Scientific User Guide.

-

Sigma-Aldrich. (2025). Derivatization Reagents for HPLC: GITC and FDAA Protocols.

-

Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines. Tetrahedron Letters, 37(19), 3299-3302.

Sources

- 1. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]

- 6. assets.fishersci.com [assets.fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine

Welcome to the technical support center for the asymmetric synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and achieve high enantioselectivity. Chiral amines are crucial building blocks in the pharmaceutical industry, and their efficient synthesis is of paramount importance.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Overview of the Synthesis: Reductive Amination

A prevalent and effective method for synthesizing chiral amines like (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine is through the asymmetric reductive amination of a corresponding ketone.[2][4][5][6] This process typically involves two key steps: the formation of an imine from 1-(4-chlorophenyl)-2-methylpropan-1-one and an amine source, followed by the stereoselective reduction of the imine to the desired chiral amine.[7][8] The success of this synthesis hinges on precise control over reaction conditions and the judicious choice of catalysts and reagents.

Below is a generalized workflow for this asymmetric synthesis:

Caption: Generalized workflow for the asymmetric synthesis of the target amine.

II. Troubleshooting Guide

This section addresses common challenges encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Overall Yield

A low yield of the final product is a frequent issue that can stem from problems in either the imine formation or the reduction step.

Sub-problem: Inefficient Imine Formation

Potential Causes:

-

Unfavorable pH: Imine formation is often most efficient under slightly acidic conditions (pH 4-5).[7] Highly acidic conditions will protonate the amine, rendering it non-nucleophilic, while basic conditions may not sufficiently activate the ketone's carbonyl group.[7]

-

Steric Hindrance: The bulky isopropyl group adjacent to the carbonyl in 1-(4-chlorophenyl)-2-methylpropan-1-one can sterically hinder the approach of the amine.

-

Presence of Water: The formation of an imine is a condensation reaction that produces water. The presence of excess water in the reaction mixture can shift the equilibrium back towards the starting materials.

Solutions:

-

pH Adjustment: Introduce a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.[9]

-

Use of a Dehydrating Agent: Add molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to remove water as it is formed, driving the equilibrium towards the imine product.

-

Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. In some cases, gentle heating may be necessary to overcome the activation energy, but this should be done cautiously to avoid side reactions.

Sub-problem: Incomplete Reduction of the Imine

Potential Causes:

-

Choice of Reducing Agent: Not all reducing agents are equally effective for imine reduction. Stronger reducing agents like sodium borohydride (NaBH₄) can also reduce the starting ketone, leading to the formation of an undesired alcohol byproduct.[8] Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the imine.[8][10]

-

Catalyst Deactivation: The chiral catalyst, which is essential for the asymmetric induction, can be deactivated by impurities in the reagents or solvents.[11] Moisture and air can be particularly detrimental to many catalysts.[11]

-

Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.[11]

Solutions:

-

Select an Appropriate Reducing Agent: For direct reductive amination, sodium triacetoxyborohydride is often a good choice due to its selectivity for imines over ketones.[10] Alternatively, a two-step, one-pot procedure can be employed where the imine is formed first, followed by the addition of a reducing agent like sodium borohydride.[10]

-

Ensure Anhydrous and Inert Conditions: Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst.[7][11]

-

Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal concentration that balances reaction rate and cost.[11]

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Enantioselectivity

Achieving high enantiomeric excess (e.e.) is the primary goal of asymmetric synthesis. Low e.e. indicates that the catalyst is not effectively controlling the stereochemical outcome of the reaction.

Potential Causes:

-

Suboptimal Catalyst Choice: The chosen chiral catalyst may not be well-suited for the specific substrate. The steric and electronic properties of both the catalyst and the substrate must be compatible for effective stereochemical control.

-

Incorrect Solvent: The solvent can have a profound impact on the stability of the diastereomeric transition states, which in turn affects enantioselectivity.[11]

-

Reaction Temperature: Temperature can influence the flexibility of the catalyst-substrate complex. Higher temperatures can lead to a decrease in enantioselectivity by allowing for less-ordered transition states.

-

Impure Reagents or Catalyst: The presence of impurities can interfere with the catalytic cycle.[11] The enantiomeric purity of the chiral catalyst itself is also critical.[11]

Solutions:

-

Catalyst Screening: If possible, screen a variety of chiral catalysts, including those based on different metals (e.g., rhodium, iridium, ruthenium) and chiral ligands. Organocatalysts, such as chiral phosphoric acids or secondary amines, can also be effective.[12][13]

-

Solvent Screening: Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile) to identify the optimal medium.[11]

-

Temperature Optimization: Typically, lower reaction temperatures favor higher enantioselectivity. Perform the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C) to find the best balance between reaction rate and e.e.

-

Use High-Purity Materials: Ensure that all reagents and solvents are of high purity and are anhydrous.[11] Verify the enantiomeric purity of the chiral catalyst or ligand before use.[11]

| Parameter | Effect on Yield | Effect on Enantioselectivity | Recommendations |

| Catalyst | Can increase rate, leading to higher yield. | Crucial for high e.e. | Screen a variety of catalysts. |

| Solvent | Affects solubility and reaction rate. | Can significantly impact e.e. | Perform a solvent screen. |

| Temperature | Higher temp can increase rate but also side reactions. | Lower temp generally improves e.e. | Optimize for a balance of rate and selectivity. |

| Purity | Impurities can inhibit the catalyst, lowering yield. | Impurities can poison the catalyst, reducing e.e. | Use high-purity, anhydrous reagents and solvents. |

III. Frequently Asked Questions (FAQs)

Q1: What are some common chiral catalysts used for the asymmetric reductive amination of ketones?

A1: A variety of chiral catalysts have been successfully employed for this transformation. These can be broadly categorized into:

-